molecular formula C30H38O6 B3038604 Zeylasteral CAS No. 87064-16-2

Zeylasteral

Cat. No.: B3038604
CAS No.: 87064-16-2
M. Wt: 494.6 g/mol
InChI Key: HFOZJSCLBUTFCX-NLVUKCNFSA-N
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Description

Zeylasteral is a chemical compound . It is a 6-oxophenolic triterpenoid isolated from the root of Maytenus blepharodes . It has antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans .


Synthesis Analysis

This compound is a natural compound found in plants like Celastrus paniculatus . The synthesis of this compound involves the use of in vivo leaf and in vitro developed callus extract of C. paniculatus .


Molecular Structure Analysis

This compound is a subclass of methyl 9-formyl-10,11-dihydroxy-2,4a,6a,12b,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate . Its chemical formula is C₃₀H₃₈O₆ . The molecular weight of this compound is 494.266838936 dalton .

Scientific Research Applications

Antimicrobial Activity

Zeylasteral exhibits significant antimicrobial activity. One study highlighted its effectiveness against Gram-positive bacteria and the yeast Candida albicans. It demonstrated bacteriolytic effects, particularly during the exponential growth phase of Bacillus subtilis, suggesting its potential in treating bacterial infections (De León, Beltrán, & Moujir, 2005). Another study found zeylasterone to be effective against Staphylococcus aureus, indicating a broader spectrum of antimicrobial properties (De León, López, & Moujir, 2010).

Cardioprotective Effects

Research on Trichopus zeylanicus, which may contain this compound, showed cardioprotective effects against isoproterenol-induced myocardial ischemia in rats. This suggests its potential in protecting heart tissue and function (Velavan, Selvarani, & Adhithan, 2009).

Hepatoprotective Properties

The methanolic extract of Helminthostachys zeylanica, potentially containing this compound, exhibited significant hepatoprotective effects against carbon tetrachloride-induced liver damage. This study supports its traditional use in managing liver diseases (Suja, Latha, Pushpangadan, & Rajasekharan, 2004). Additionally, Artabotrys zeylanicus, possibly containing this compound, showed hepatoprotective and antioxidant activity against various hepatotoxins in rats (Suresh, Ahad, & Satyanarayana, 2021).

Anti-inflammatory Activity

A study evaluating Amavatavidhvansa rasa, which might include this compound, demonstrated significant anti-inflammatory effects in rats, suggesting its use in treating inflammatory conditions (Mandavkar & Jalalpure, 2014).

Mechanism of Action

Target of Action

Zeylasteral, a phenolic triterpene, primarily targets certain strains of bacteria and yeast. It has shown significant antimicrobial activity against Staphylococcus aureus and Candida albicans . In silico studies suggest that this compound inhibits Bdf1 in C. albicans . These targets play crucial roles in the survival and proliferation of these microorganisms.

Mode of Action

This compound interacts with its targets through a series of molecular mechanisms. It forms favorable hydrogen bonds and hydrophobic interactions with specific residues in the active sites of its target proteins . This interaction inhibits the normal function of these proteins, leading to the antimicrobial effects observed.

Biochemical Pathways

It is known that the compound interferes with the normal functioning of its target proteins, disrupting the biochemical pathways they are involved in . This disruption can lead to the death of the microorganism or inhibit its growth.

Pharmacokinetics

Like other triterpenoids, it is likely to have specific pharmacokinetic properties that affect its bioavailability and therapeutic potential .

Result of Action

The primary result of this compound’s action is its antimicrobial effect. It has been shown to be active against S. aureus and C. albicans . Its mode of action leads to the inhibition of essential proteins in these microorganisms, disrupting their normal functions and leading to their death or inhibited growth .

Properties

IUPAC Name

methyl (2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O6/c1-26-7-8-27(2,25(35)36-6)15-22(26)30(5)12-10-28(3)18-13-20(33)24(34)17(16-31)23(18)19(32)14-21(28)29(30,4)11-9-26/h13-14,16,22,33-34H,7-12,15H2,1-6H3/t22-,26-,27-,28+,29-,30+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOZJSCLBUTFCX-NLVUKCNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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